![molecular formula C14H20N6O5S B1317155 (R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid CAS No. 53276-26-9](/img/structure/B1317155.png)
(R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
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Description
“®-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid” is a complex chemical compound with diverse applications in scientific research. It has a molecular formula of C14H20N6O5S and a molecular weight of 384.41100 . This compound is also known by other names such as S-adenosylhomocysteine and S-adenosyl-L-homocysteine .
Scientific Research Applications
Synthesis and Biochemical Applications
Probing Adenylyl Cyclases
A study by Emmrich et al. (2010) developed a hydrolytically stable, fluorescent-labeled ATP analog intended for studying the binding site and function of adenylyl cyclases (ACs). This research exemplifies the use of chemically modified nucleotides to investigate enzyme interactions, specifically with the Bacillus anthracis edema factor (EF) AC exotoxin Emmrich et al., 2010.
Pharmacokinetics Study
Jia et al. (2016) established a sensitive and specific LC-MS/MS method for the quantification of IMM-H007, a novel anti-hyperlipidemia agent, and its metabolites in hamster blood. The study highlights the importance of analytical methods in understanding the pharmacokinetics of potential therapeutic agents Jia et al., 2016.
Enantioselective Synthesis
Pajouhesh et al. (2000) described the preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This work contributes to the field of asymmetric synthesis, demonstrating methods to obtain enantiomerically pure compounds Pajouhesh et al., 2000.
Synthesis of Novel Compounds
Polyketides from Endophytic Fungi
Yuan et al. (2009) isolated new polyketides from the submerged cultures of endophytic fungal strain Diaporthe sp. XZ-07. The study not only expands the chemical diversity derived from endophytic fungi but also explores their potential biological activities Yuan et al., 2009.
Immunobiological Activity
Doláková et al. (2005) synthesized 2-amino-3-(purin-9-yl)propanoic acids and tested them for immunostimulatory and immunomodulatory potency. This research exemplifies the exploration of synthetic nucleoside analogs for potential therapeutic applications in modulating immune responses Doláková et al., 2005.
properties
IUPAC Name |
(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7-,9-,10-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKTBDSGOFHSH-KWGHVAAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530542 |
Source
|
Record name | (2R)-2-Amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid | |
CAS RN |
53276-26-9 |
Source
|
Record name | (2R)-2-Amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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